4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid
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Overview
Description
4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an allyloxy group at the 4-position, a bromine atom at the 2-position, and an ethoxy group at the 5-position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route is as follows:
Bromination: The starting material, 4-hydroxybenzoic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Allylation: The brominated intermediate is then subjected to allylation using an allylating agent like allyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the allyloxy group at the 4-position.
Ethoxylation: Finally, the allylated intermediate undergoes ethoxylation using an ethylating agent like ethyl iodide in the presence of a base to introduce the ethoxy group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form an epoxide or a diol using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Allyl Bromide: Used for allylation reactions.
Ethyl Iodide: Used for ethoxylation reactions.
m-Chloroperbenzoic Acid (m-CPBA): Used for oxidation reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Epoxides or diols derived from the allyloxy group.
Reduction Products: Alcohols derived from the reduction of the carboxylic acid group.
Scientific Research Applications
4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It may be used as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the allyloxy, bromo, and ethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)-2-bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Allyloxy)-2-chloro-5-ethoxybenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
4-(Allyloxy)-2-bromo-5-propoxybenzoic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
4-(Allyloxy)-2-bromo-5-ethoxybenzoic acid is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the allyloxy group allows for further functionalization, while the bromo and ethoxy groups can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-prop-2-enoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-5-17-11-7-9(13)8(12(14)15)6-10(11)16-4-2/h3,6-7H,1,4-5H2,2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRDAOFNMVESRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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